Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1457786-52-5
VCID: VC4847582
InChI: InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-4-3-7-16(9-10)12-6-5-11(14)8-15-12/h5-6,8,10H,2-4,7,9H2,1H3
SMILES: CCOC(=O)C1CCCN(C1)C2=NC=C(C=C2)Br
Molecular Formula: C13H17BrN2O2
Molecular Weight: 313.195

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate

CAS No.: 1457786-52-5

Cat. No.: VC4847582

Molecular Formula: C13H17BrN2O2

Molecular Weight: 313.195

* For research use only. Not for human or veterinary use.

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate - 1457786-52-5

Specification

CAS No. 1457786-52-5
Molecular Formula C13H17BrN2O2
Molecular Weight 313.195
IUPAC Name ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate
Standard InChI InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-4-3-7-16(9-10)12-6-5-11(14)8-15-12/h5-6,8,10H,2-4,7,9H2,1H3
Standard InChI Key KDYNRDBLDBILSS-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCN(C1)C2=NC=C(C=C2)Br

Introduction

Chemical Identity and Structural Features

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate is a brominated pyridine derivative fused with a piperidine ring and an ethyl ester group. Its molecular formula is C13H17BrN2O2\text{C}_{13}\text{H}_{17}\text{Br}\text{N}_2\text{O}_2, with a molecular weight of 313.19 g/mol . The compound features a pyridine ring substituted with bromine at the 5-position, connected via a nitrogen atom to a piperidine ring esterified at the 3-position.

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the ester group at the equatorial position to minimize steric hindrance. X-ray crystallography of analogous compounds, such as ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, reveals non-coplanar arrangements between aromatic and heterocyclic rings (dihedral angles: 3.6°–6.8°) . Such structural distortions influence reactivity and binding interactions in downstream applications.

Key Identifiers

PropertyValueSource
CAS Number1457786-52-5
IUPAC NameEthyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate
Molecular Weight313.19 g/mol
SynonymsCID 61235030; AKSci-1948DQ

Synthesis and Manufacturing

The synthesis of this compound typically involves nucleophilic aromatic substitution or cross-coupling reactions.

Nucleophilic Substitution Route

A common method reacts 5-bromo-2-chloropyridine with piperidine-3-carboxylate derivatives under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like DMF. The reaction proceeds via an SNAr\text{S}_\text{N}\text{Ar} mechanism, with yields optimized to 70–85% at 80–100°C.

Suzuki-Miyaura Coupling

Alternative routes employ Suzuki coupling between boronic esters and brominated precursors. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacts with 5-bromopyridine derivatives in the presence of Pd catalysts . This method offers superior regioselectivity for complex analogs.

Physicochemical Properties

While experimental data on solubility and melting points remain limited, computational predictions (PubChem) suggest:

  • LogP: 2.1 ± 0.3 (moderate lipophilicity)

  • Water Solubility: <1 mg/mL (25°C)

  • Stability: Hydrolytically stable under neutral conditions but prone to ester hydrolysis in acidic/basic media .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Although direct 1H^1\text{H}-NMR data for this compound is unavailable, related esters like ethyl 2-(5-bromopyridin-2-yl)acetate show characteristic signals:

  • Pyridine protons: δ 8.3–8.5 ppm (doublet, J = 5.2 Hz)

  • Ethoxy group: δ 1.2–1.4 ppm (triplet), δ 4.1–4.3 ppm (quartet)

Infrared (IR) Spectroscopy

Key absorptions include:

  • Ester C=O stretch: 1720–1740 cm1^{-1}

  • Aromatic C-Br stretch: 560–580 cm1^{-1}

HazardCategoryPrecautionary Measures
Skin Irritation2Wear nitrile gloves; wash post-exposure
Eye Irritation2AUse safety goggles
Respiratory Toxicity3Use fume hoods

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The bromopyridine moiety facilitates halogen bonding with kinase ATP pockets. For example, coupling this compound to aminopyrazoles yields potent VEGFR-2 inhibitors (IC50_{50}: <10 nM).

CNS Drug Candidates

Ester hydrolysis in vivo generates carboxylic acids that cross the blood-brain barrier. Piperidine derivatives of this compound are being evaluated as σ-1 receptor modulators for neuropathic pain.

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